molecular formula C18H16N2O3 B12990325 3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B12990325
M. Wt: 308.3 g/mol
InChI Key: LNSAHEYWXCTOCS-BQYQJAHWSA-N
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Description

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

The synthesis of 3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a synthetic intermediate for the preparation of more complex moleculesAdditionally, it can be used in the development of new materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other similar compounds, such as pyrrolidine derivatives and other imidazo[1,2-a]pyridines. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The unique combination of the methoxyphenyl group and acrylic acid moiety in this compound distinguishes it from other related compounds and contributes to its unique applications and properties .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(E)-3-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H16N2O3/c1-12-9-10-20-15(7-8-17(21)22)18(19-16(20)11-12)13-3-5-14(23-2)6-4-13/h3-11H,1-2H3,(H,21,22)/b8-7+

InChI Key

LNSAHEYWXCTOCS-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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